molecular formula C12H11ClN2 B6330195 5-(3-Chloro-2-methylphenyl)pyridin-2-amine CAS No. 1314986-45-2

5-(3-Chloro-2-methylphenyl)pyridin-2-amine

Cat. No.: B6330195
CAS No.: 1314986-45-2
M. Wt: 218.68 g/mol
InChI Key: RZWHSPKTMLVSAS-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylphenyl)pyridin-2-amine is a chemical compound with the molecular formula C12H11ClN2. It is a derivative of pyridine and is characterized by the presence of a chloro and methyl group on the phenyl ring attached to the pyridine core.

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-10(3-2-4-11(8)13)9-5-6-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWHSPKTMLVSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-methylphenyl)pyridin-2-amine typically involves the reaction of 3-chloro-2-methylphenylamine with pyridine-2-carboxylic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2-methylphenyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Chloro-2-methylphenyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloro-5-methylphenyl)pyridin-2-amine
  • 5-(3-Chloro-4-methylphenyl)pyridin-2-amine
  • 5-(3-Chloro-2-ethylphenyl)pyridin-2-amine

Uniqueness

5-(3-Chloro-2-methylphenyl)pyridin-2-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

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